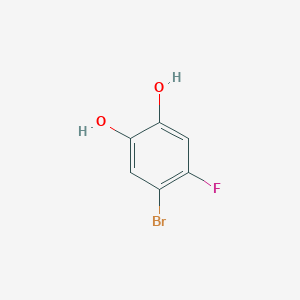

4-Bromo-5-fluorobenzene-1,2-diol

Beschreibung

Contextualization within Halogenated Aromatic Compounds and Their Research Significance

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. The incorporation of halogens significantly alters the physicochemical properties of the parent aromatic compound, including its electron density, lipophilicity, and metabolic stability. This has profound implications for their reactivity and biological activity.

The C-X bond (where X is a halogen) introduces a dipole moment and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. The nature of the halogen atom, its position on the aromatic ring, and the presence of other substituents all contribute to the unique character of each halogenated aromatic compound, making them a versatile toolkit for chemists.

Importance of Dihydroxybenzene Scaffolds in Modern Organic Synthesis and Applied Chemistry

Dihydroxybenzene scaffolds, particularly the 1,2-dihydroxybenzene moiety known as catechol, are prevalent in a vast number of natural products and synthetic compounds. The two adjacent hydroxyl groups can act as a powerful bidentate ligand for a wide range of metal ions, a property that is exploited in coordination chemistry, catalysis, and materials science.

Furthermore, the catechol unit is redox-active and can be readily oxidized to the corresponding o-quinone. This reactivity is central to its role in biological systems, such as in neurotransmitters and as a component of adhesive proteins in marine organisms. nih.gov In organic synthesis, the hydroxyl groups can be easily modified, providing a handle for the construction of more complex molecular architectures. The diverse reactivity of the catechol core makes it a privileged scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov

Overview of Current Research Trends Focusing on 4-Bromo-5-fluorobenzene-1,2-diol and Related Structures

Current research into halogenated catechols, such as this compound, is driven by the quest for new materials and biologically active agents. The presence of both bromine and fluorine atoms on the catechol ring is expected to confer unique properties. The electron-withdrawing nature of the halogens can influence the acidity of the hydroxyl groups and the redox potential of the catechol system. nih.gov

Research is actively exploring the use of halogenated catechols in the development of advanced polymers and adhesives. nih.govmdpi.comnih.gov The halogen substituents can enhance the adhesive properties of catechol-based polymers and also introduce antimicrobial activity. nih.govcncb.ac.cn Studies on related halogenated compounds suggest that this compound could be a valuable precursor for the synthesis of novel bioactive molecules, including potential anticancer agents or inhibitors of specific enzymes. nih.govrsc.org The precise substitution pattern of this compound makes it an interesting candidate for structure-activity relationship studies.

Review of Historical Developments in Halogenated Phenol (B47542) Chemistry

The history of halogenated phenols is intertwined with the development of antiseptics and disinfectants. In the 19th century, following the pioneering work of Joseph Lister with phenol (carbolic acid), chemists began to explore the effects of halogenation on its antimicrobial properties. It was discovered that introducing halogen atoms could significantly enhance the germicidal activity of phenol.

This led to the development of a range of halogenated phenol derivatives that became widely used as biocides in various applications. Over the years, the focus of research has expanded beyond their antimicrobial effects. The unique chemical properties of halogenated phenols have made them important intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The ongoing exploration of their reactivity and potential applications continues to be a vibrant area of chemical research.

Properties of this compound

| Property | Value |

| CAS Number | 656804-73-8 chemsrc.com |

| Molecular Formula | C₆H₄BrFO₂ achemblock.com |

| Molecular Weight | 207.00 g/mol achemblock.com |

| Physical Form | Light-brown to dark-brown powder or crystals geno-chem.com |

| Purity | 97% achemblock.com |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Predicted Data for this compound

| Predicted Property | Value |

| XlogP | 2.0 uni.lu |

| Monoisotopic Mass | 205.93787 Da uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIKDIRZJEJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619062 | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656804-73-8 | |

| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Fluorobenzene 1,2 Diol and Analogues

Regioselective Synthesis Strategies for Halogenated Catechols

The ability to control the position of halogen substituents on the catechol framework is paramount for the synthesis of specifically functionalized molecules. Regioselective strategies are therefore highly sought after.

Controlled Halogenation Protocols (Bromination and Fluorination)

Direct halogenation of catechols requires careful control of reaction conditions to achieve the desired regioselectivity. The hydroxyl groups are strongly activating and ortho-, para-directing, which can lead to a mixture of products.

Bromination: The controlled bromination of catechol to produce specific isomers has been a subject of study for many years. acs.org A highly regioselective electrophilic aromatic bromination of catechol can be achieved by carefully managing the reaction temperature. nih.gov For instance, the reaction of catechol with N-bromosuccinimide (NBS) and fluoroboric acid in acetonitrile (B52724) at low temperatures can yield 4-bromobenzene-1,2-diol in high yield. nih.gov The choice of brominating agent and reaction conditions is critical to prevent over-bromination and to direct the substitution to the desired position. The photolysis of tetrabromocatechol (B147477) on titanium dioxide has also been investigated, leading to a surface-modified catalyst with enhanced activity. rsc.org

Fluorination: The introduction of fluorine into the catechol ring presents unique challenges due to the high reactivity of fluorinating agents. However, methods for the synthesis of fluorinated catechol derivatives are being developed. researchgate.netnih.gov The use of silver(I) fluoride (B91410) has been explored as a practical method for the fluorination of catechol derivatives. researchgate.net Enzymatic hydroxylation of fluoro-substituted estradiols by hamster liver microsomes has shown that the position of the fluorine atom influences the rate and position of hydroxylation, sometimes leading to defluorination. nih.gov The development of catalytic methods for the direct and regioselective fluorination of arene C-H bonds is an active area of research, often employing directing groups to achieve high selectivity. nih.gov

Synthetic Routes via Functional Group Interconversions of Precursors

An alternative to direct halogenation is the synthesis of halogenated catechols from pre-functionalized precursors. This multi-step approach often provides better control over the final substitution pattern.

One documented synthetic route to 4-bromo-5-fluorobenzene-1,2-diol starts from 1,2-dimethoxy-4-fluorobenzene. chemicalbook.com This precursor, which has the fluorine atom and the protected hydroxyl groups already in place, can then be brominated at the desired position, followed by deprotection of the methoxy (B1213986) groups to yield the final catechol.

Another relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which begins with 3-fluoro-2-methylaniline. google.com This precursor undergoes bromination, followed by a ring-closure reaction and deprotection to yield the target molecule. google.com Similarly, 4-bromo-1-fluoro-2-iodobenzene (B56243) can be synthesized from 5-bromo-2-fluoroaniline (B1303259) via a diazotization reaction followed by treatment with potassium iodide. prepchem.com These examples highlight the strategy of introducing halogens and other functional groups in a stepwise manner to achieve the desired substitution pattern, which can then be converted to the catechol. The metabolism of safrole, which involves the cleavage of a methylenedioxy group to form allylcatechol, is another example of how functional group interconversion can lead to catechol structures. wikipedia.org

Cycloaddition Reactions for Catechol Ring Formation

Cycloaddition reactions offer a powerful method for constructing the catechol ring itself with inherent control over the substitution pattern.

One approach involves the electrochemical oxidation of catechol to form an o-benzoquinone, which can then undergo a [4+2] Diels-Alder cycloaddition reaction with a suitable diene like cyclopentadiene. rsc.org This method allows for the construction of a new ring fused to the catechol system.

More recently, methods have been developed for the direct synthesis of catechols from non-aromatic precursors. An iodine-catalyzed conversion of cyclohexanones to substituted catechols has been reported, using DMSO as the solvent, oxidant, and oxygen source. acs.org This transformation involves multiple oxygenation and dehydrogenative aromatization steps. acs.org Similarly, a metal-free method for synthesizing catechols from cyclohexanones via an α-oxygenation initiated cascade oxidative reaction sequence has been developed. rsc.org These methods provide a streamlined route to structurally diverse catechols that might be difficult to access through traditional methods. rsc.org

Catalytic Approaches in Dihydroxybenzene Functionalization

Catalytic methods have revolutionized organic synthesis, offering efficient and selective ways to functionalize aromatic rings, including the dihydroxybenzene core of catechols.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, have been widely applied in the synthesis of complex organic molecules. thieme-connect.commdpi.com

Palladium catalysis is particularly prominent in the functionalization of aromatic rings. A silanol-directed, Pd-catalyzed C-H oxygenation of phenols provides a highly site-selective method for synthesizing catechols. acs.orgnih.gov This process involves an initial acetoxylation directed by the silanol (B1196071) group, followed by cyclization and desilylation to reveal the catechol. acs.orgnih.gov Palladium catalysts are also effective for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the halogen source, which can provide halogenated arenes that are complementary to those from traditional electrophilic substitution. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto a pre-halogenated catechol ring. For example, nitroarenes can be used as coupling partners in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rhhz.net

The table below summarizes some transition metal-catalyzed reactions for the functionalization of aromatic rings, which are applicable to catechol derivatives.

| Reaction Name | Catalyst (Example) | Coupling Partners (Example) | Bond Formed |

| Suzuki-Miyaura | PdCl₂(dppf) | Aryl halide and Arylboronic acid | C-C |

| Heck | Pd(OAc)₂ | Aryl halide and Alkene | C-C |

| Stille | Pd(PPh₃)₄ | Aryl halide and Organostannane | C-C |

| C-H Oxygenation | Pd(OAc)₂ | Phenol (B47542) and Oxidant | C-O |

| C-H Halogenation | Pd(OAc)₂ | Arene and N-halosuccinimide | C-X (X=Cl, Br, I) |

This table provides illustrative examples and is not exhaustive.

Microwave-Assisted Organic Synthesis Techniques for Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. rsc.org

This technology has been successfully applied to the derivatization of catechols. For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives can be achieved by reacting catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid. tandfonline.comresearchgate.net This method is noted for its efficiency and adherence to green chemistry principles. tandfonline.com Microwave irradiation has also been employed in the copper-catalyzed cross-coupling of sterically hindered phenols to produce bioactive diaryl ethers, demonstrating its utility in overcoming steric hindrance and improving reaction efficiency. mdpi.com

The synthesis of coumarin (B35378) derivatives through the Pechmann condensation of phenols with β-ketoesters is another reaction that benefits from microwave assistance, particularly when using a fly ash catalyst in a solvent-free system. derpharmachemica.com Additionally, microwave heating has been shown to be effective in the palladium-catalyzed regioselective halogenation of 1,4-benzodiazepinones, reducing reaction times and by-product formation. nih.gov

The following table presents examples of microwave-assisted reactions for the derivatization of catechol and related phenolic compounds.

| Product Type | Reactants (Example) | Catalyst/Reagent | Reaction Time | Yield |

| 1,3-Benzodioxoles | Catechol, Benzoic Acid | Polyphosphoric Acid | 30-120 sec | 60-85% tandfonline.com |

| Diaryl Ethers | ortho-Prenyl Phenol, Aryl Bromide | CuI, Ligand, Base | 30 min | High mdpi.com |

| Coumarins | Resorcinol, Ethyl Acetoacetate | Fly Ash | 30-120 sec | 90-98% derpharmachemica.com |

| Halogenated Benzodiazepinones | 1,4-Benzodiazepinone, NIS | Pd(OAc)₂ | 15 min | Good nih.gov |

Reaction conditions and yields are specific to the cited examples.

Solid-State Synthesis and Crystal Engineering for Halogenated Catechol Cocrystals

The synthesis of multicomponent crystalline solids, or cocrystals, through solid-state methods represents a significant advancement in materials science and pharmaceutical development. These techniques, particularly mechanochemistry, offer solvent-free or low-solvent routes to novel materials with tailored properties. For halogenated catechols like this compound, solid-state synthesis provides a powerful tool for creating cocrystals with unique structural architectures and functionalities.

Mechanochemical methods, such as grinding or ball milling, are central to solid-state cocrystal synthesis. nih.gov These techniques involve the direct grinding of two or more solid components, known as coformers, to induce a chemical reaction and form a new crystalline phase. nih.gov The process can be performed neat (dry grinding) or with the addition of a catalytic amount of solvent (liquid-assisted grinding), which can accelerate the reaction. nih.gov For instance, new cocrystals of the drug praziquantel (B144689) have been successfully obtained through ball milling experiments with various carboxylic acid coformers. nih.gov This methodology is directly applicable to halogenated catechols, where the diol functionality can act as a potent hydrogen-bond donor to form cocrystals with suitable acceptor molecules.

Crystal engineering is the discipline that underpins the rational design of these cocrystals. It involves understanding and utilizing intermolecular interactions to control the assembly of molecules into a specific crystal lattice. ul.ienih.gov For halogenated catechols, the key interactions driving cocrystal formation are hydrogen bonds and, increasingly, halogen bonds.

Hydrogen Bonding: The hydroxyl groups of the catechol moiety are strong hydrogen-bond donors. They can form robust and predictable interactions, known as supramolecular synthons, with a wide variety of hydrogen-bond acceptors, such as pyridines, amides, or carboxylic acids. ul.ieresearchgate.net The formation of these synthons is a primary strategy in designing catechol-based cocrystals. ul.ie

Halogen Bonding: The presence of bromine and fluorine atoms on the benzene (B151609) ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl or amino group. nih.gov This interaction is highly directional and its strength can be tuned based on the identity of the halogen atom. nih.gov Research on uracil (B121893) derivatives has demonstrated the successful formation of halogen-bonded cocrystals with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, where the iodine atoms act as the halogen bond donors. nih.gov Similarly, the bromine atom in this compound can participate in halogen bonding, providing an additional tool for directing crystal packing.

The interplay between hydrogen and halogen bonding allows for the construction of complex and highly organized supramolecular architectures. By carefully selecting coformers with complementary functional groups, it is possible to engineer cocrystals of halogenated catechols with desired physical and chemical properties, such as solubility, stability, and melting point. nih.gov

Interactive Table: Key Intermolecular Interactions in Halogenated Catechol Cocrystal Design

| Interaction Type | Donor Group (on Catechol) | Acceptor Group (on Coformer) | Typical Synthon | Relevance to this compound |

| Hydrogen Bond | -OH (hydroxyl) | -COOH (carboxyl), -CONH₂ (amide), N (pyridine) | O-H···O, O-H···N | Primary interaction for cocrystal formation. |

| Halogen Bond | -Br (bromo) | C=O (carbonyl), -NH₂ (amino), N (pyridine) | C-Br···O, C-Br···N | Secondary, directional interaction for fine-tuning crystal packing. |

Green Chemistry Principles in the Synthesis of Halogenated Benzenediols

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like halogenated benzenediols to minimize environmental impact and enhance safety and efficiency. These principles focus on areas such as the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

One key area of green chemistry is the development of safer halogenation methods. Traditional methods often employ hazardous reagents like molecular bromine (Br₂) or N-bromosuccinimide, which can generate significant amounts of toxic waste. beilstein-journals.org Greener alternatives are being actively researched. For example, a method utilizing "table salt" (sodium chloride) as a source for "electrophilic chlorine" in an environmentally friendly ethanol (B145695) solvent has been reported for the synthesis of various halogenated heterocycles. nih.gov Similarly, a peroxide-bromide halogenation method has been developed as a more sustainable approach for the bromination of aromatic cores, offering high yield and high atom economy. beilstein-journals.org Such strategies could be adapted for the synthesis of this compound, replacing harsher traditional brominating agents.

The choice of solvent is another critical aspect of green synthesis. Many organic reactions rely on volatile and often toxic organic solvents. A major goal of green chemistry is to replace these with safer alternatives. Water is the most desirable green solvent, but its use can be limited by the poor solubility of organic substrates. Ethanol, which can be derived from biomass, is considered a much greener alternative to many traditional organic solvents and has been used successfully in green halogenation reactions. nih.gov

Catalysis plays a vital role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste. For instance, palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for Suzuki-Miyaura C-C coupling reactions, a key method for creating C-C bonds in the synthesis of complex molecules, including fluorinated biphenyls. researchgate.net

Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, is emerging as a powerful green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. rsc.org While specific biocatalytic routes to this compound may not be established, the potential for using enzymes like ene-reductases or alcohol dehydrogenases for specific steps in the synthesis of related compounds highlights a promising avenue for future green process development. rsc.org

By integrating these green chemistry principles—safer reagents, benign solvents, and advanced catalytic methods—the synthesis of halogenated benzenediols can be made more sustainable, efficient, and environmentally responsible.

Interactive Table: Application of Green Chemistry Principles to Halogenated Benzenediol Synthesis

| Green Chemistry Principle | Conventional Approach | Green Alternative | Example/Benefit |

| Safer Reagents | Molecular Bromine (Br₂) | Peroxide-Bromide systems, Sodium Halides (e.g., NaCl, NaBr) | Reduces toxicity and byproducts. beilstein-journals.orgnih.gov |

| Benign Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Ethanol, Water | Reduces environmental impact and worker exposure. nih.gov |

| Catalysis | Stoichiometric Reagents | Recyclable Heterogeneous Catalysts (e.g., supported Pd NPs) | Improves atom economy and allows for catalyst reuse. researchgate.net |

| Energy Efficiency | High-Temperature Reactions | Light-irradiated or Biocatalytic Reactions | Reduces energy consumption and can improve selectivity. beilstein-journals.orgrsc.org |

| Waste Reduction | High E-Factor (waste/product ratio) | High Atom Economy Methods | Minimizes the generation of hazardous waste streams. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluorobenzene 1,2 Diol

Oxidative Transformations and Pathways to Quinone Derivatives

The oxidation of catechols to their corresponding highly reactive ortho-quinones is a fundamental transformation. researchgate.net This process, which involves the removal of two electrons and two protons from the hydroxyl groups, can be initiated through autoxidation, enzymatic action, or chemical oxidants. nih.gov For 4-Bromo-5-fluorobenzene-1,2-diol, the presence of electron-withdrawing bromo and fluoro substituents is expected to influence the rate of this oxidation.

Research on substituted catechols has shown a clear correlation between the electronic nature of the substituents and the oxidation kinetics. rsc.org Electron-donating groups accelerate the rate of oxidation by oxygen, whereas electron-withdrawing groups, such as the halogens present in this compound, slow it down. rsc.org The oxidation process is also highly dependent on pH, with the rate increasing at higher pH values due to the deprotonation of the catechol to form the more easily oxidized catecholate anion. nih.govrsc.org

The general mechanism for the oxidation of a catechol to an o-quinone is depicted below:

Catechol → Semiquinone radical → o-Quinone

During this transformation, reactive oxygen species (ROS) like superoxide (B77818) radicals can be generated as byproducts. nih.gov The resulting 4-bromo-5-fluoro-1,2-benzoquinone is a reactive intermediate susceptible to further reactions, including Michael addition with nucleophiles or participation in polymerization processes.

The oxidation of catechol thin films by ozone has been shown to proceed through several pathways, including the cleavage of the aromatic ring to form carboxylic acids like cis,cis-muconic acid derivatives, and the formation of polyhydroxylated aromatic rings through indirect oxidation by hydroxyl radicals. uky.edu

Table 1: Effect of Substituents on Catechol Oxidation

| Substituent Type | Effect on Oxidation Rate | Example |

|---|---|---|

| Electron-Donating | Accelerates | 4-Methylcatechol |

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Polyhalogenated Catechols

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. For this compound, the two hydroxyl groups, the bromine atom, and the fluorine atom all influence the regioselectivity.

Hydroxyl groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org Halogens, on the other hand, are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgyoutube.com

In this compound, the available positions for substitution are C3 and C6. The directing effects of the existing substituents are as follows:

The C1-OH group directs ortho to C6 and para to C4 (occupied by Br).

The C2-OH group directs ortho to C3 and para to C5 (occupied by F).

The C4-Br atom directs ortho to C3 and C5 (C5 is occupied by F).

The C5-F atom directs ortho to C4 and C6 (C4 is occupied by Br).

The powerful activating and directing effect of the hydroxyl groups is generally dominant. The combined directing influence of the C2-OH and C4-Br would favor substitution at the C3 position. Similarly, the C1-OH and C5-F would direct towards the C6 position. The ultimate regioselectivity would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. The steric hindrance from the adjacent bromine atom might slightly disfavor substitution at C3.

Nucleophilic Substitution Reactions and Hydroxyl Group Derivatization

The hydroxyl groups of this compound are the primary sites for nucleophilic attack, leading to derivatization. These reactions typically involve the deprotonation of one or both hydroxyl groups to form more nucleophilic phenoxides, which can then react with electrophiles. Common derivatization reactions include etherification (e.g., Williamson ether synthesis) and esterification.

For instance, methylation of catechols is a biologically significant reaction catalyzed by enzymes like catechol-O-methyltransferase (COMT). nih.gov This enzyme selectively methylates one of the hydroxyl groups, with a preference for the meta-position relative to a side chain. nih.gov In a laboratory setting, reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base could be used to achieve methylation of this compound, potentially yielding a mixture of mono- and di-methylated products.

Direct nucleophilic aromatic substitution (SNAr) on the ring, involving the displacement of the bromide or fluoride (B91410), is generally challenging. Such reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. While the hydroxyl groups can be deprotonated to provide some activation, the halogens themselves are not typically sufficient to facilitate SNAr under standard conditions.

Chelation and Complexation Behavior with Metal Ions

The vicinal diol arrangement of the hydroxyl groups in this compound makes it an excellent chelating agent for a wide variety of metal ions. nih.gov Catechols bind to metals by displacing protons from their hydroxyl groups to form stable five-membered chelate rings. researchgate.net This complexation behavior is highly pH-dependent, with increased binding observed under neutral to basic conditions where deprotonation of the hydroxyl groups is favored. researchgate.netnih.gov

The nature of the metal ion significantly influences the stoichiometry and stability of the resulting complex. For example, trivalent metal ions like Fe(III) and Al(III) form highly stable complexes with catechols, often with a 3:1 (catechol:metal) stoichiometry in an octahedral geometry. rsc.org Divalent cations like Cu(II) also form complexes, though they are generally less stable than those of trivalent cations. rsc.org The strength of these coordination crosslinks can be comparable to that of a covalent bond. researchgate.net

The complexation of catechols with metal ions can alter their chemical reactivity. For instance, the complexation of various metal ions with catechol has been shown to affect the rate of its degradation by hydroxyl radicals. nih.gov

Table 2: Stability of Catechol Complexes with Various Metal Ions

| Metal Ion | Ionic Radius (Å) | Stability of Complex |

|---|---|---|

| Fe(III) | 0.64 | High |

| Al(III) | 0.54 | Moderate |

| In(III) | 0.80 | Lower |

| Cu(II) | 0.73 | Moderate |

Source: Adapted from general principles of metal-catecholate interactions. rsc.org

Radical Reactions and Their Role in Chemical Transformations

Radical species play a crucial role in the chemical transformations of many organic molecules, including catechols. nih.govrsc.org The oxidation of this compound, as mentioned in section 3.1, proceeds through a semiquinone radical intermediate. uky.eduuky.edu This radical is formed by the one-electron oxidation of the catechol.

These semiquinone radicals are relatively stable due to resonance delocalization of the unpaired electron over the aromatic ring. However, they are still reactive intermediates that can participate in a variety of subsequent reactions. dntb.gov.ua For example, they can undergo coupling reactions to form dimers or higher molecular weight polyphenolic structures. uky.edu They can also react with molecular oxygen to produce superoxide radicals and the corresponding quinone. nih.gov

Radical reactions are characterized by three main stages: initiation (formation of the radical), propagation (the radical reacts to form a new radical), and termination (two radicals combine to form a non-radical species). youtube.com In the context of this compound, initiation could be triggered by UV light, heat, or interaction with another radical species. The resulting radicals can then participate in various synthetic transformations, offering reaction pathways that are often complementary to traditional ionic reactions. youtube.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4 Bromo 5 Fluorobenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-Bromo-5-fluorobenzene-1,2-diol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic region would show two doublets, representing the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the four substituents. The hydroxyl groups (-OH) will appear as two broad singlets, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.90 - 7.10 | d | JH-F = ~7-9 Hz |

| H-6 | 7.20 - 7.40 | d | JH-H = ~8-9 Hz |

| OH-1 | 5.0 - 6.0 | br s | - |

| OH-2 | 5.0 - 6.0 | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about the six carbon atoms in the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbons bearing the hydroxyl groups (C-1 and C-2) are expected to be deshielded and appear at higher chemical shifts. The carbon attached to the bromine (C-4) will be influenced by the heavy atom effect, while the carbon bonded to fluorine (C-5) will show a characteristic large coupling constant (JC-F).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |

| C-1 | ~145-150 | - |

| C-2 | ~140-145 | - |

| C-3 | ~115-120 | ~20-25 Hz (²JC-F) |

| C-4 | ~110-115 | ~5-10 Hz (³JC-F) |

| C-5 | ~150-155 | ~240-250 Hz (¹JC-F) |

| C-6 | ~120-125 | ~2-5 Hz (⁴JC-F) |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. It would definitively link the proton signals at H-3 and H-6 to their corresponding carbon signals C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations. For instance, the proton at H-3 would show correlations to C-1, C-2, C-4, and C-5. Similarly, H-6 would show correlations to C-1, C-2, C-4, and C-5. The hydroxyl protons would show correlations to their adjacent carbons (C-1 and C-2). These correlations are instrumental in confirming the substitution pattern on the benzene ring. youtube.com

Vibrational Spectroscopy for Molecular Structure and Conformation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, and C-Br bonds. The presence of strong intramolecular hydrogen bonding between the two adjacent hydroxyl groups is also expected to influence the O-H stretching frequency.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1550 - 1650 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Note: These are predicted values.

Raman Spectroscopy

Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.

Predicted Raman Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Ring Breathing Mode | 990 - 1010 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

| C-F Stretch | 1100 - 1200 | Medium |

Note: These are predicted values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is expected to be influenced by the benzene ring and its substituents: the bromo, fluoro, and diol groups. The benzene ring itself exhibits characteristic π → π* transitions. The presence of hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups, all containing lone pairs of electrons, will likely introduce n → π* transitions. These auxochromic groups can also cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene absorption bands.

Computational studies, specifically Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret UV-Vis spectra. nih.gov Such calculations for analogous molecules, like 5-bromo-2-hydroxybenzaldehyde, have been performed in different solvents to analyze absorbance and the effect of the solvent on the wavelength of maximum absorption (λmax). nih.gov A similar approach for this compound would provide valuable insights into its electronic transitions.

| Predicted Electronic Transitions for this compound | Description |

| π → π Transitions | Expected to originate from the aromatic benzene core. The energy and intensity of these transitions will be modulated by the electronic effects of the substituents. |

| n → π Transitions | Likely to arise from the non-bonding electrons on the oxygen atoms of the hydroxyl groups and the halogen atoms. These transitions are typically weaker than π → π* transitions. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₆H₄BrFO₂. uni.lu

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.

Predicted mass spectrometry data for this compound shows a monoisotopic mass of 205.93787 Da. uni.lu The fragmentation of this compound under electron impact ionization would likely involve the following pathways, based on general fragmentation patterns of aromatic and halogenated compounds: libretexts.org

Loss of a hydrogen atom: [M-H]⁻

Loss of a hydroxyl group: [M-OH]⁺

Loss of water: [M-H₂O]⁺

Loss of a bromine atom: [M-Br]⁺

Loss of a fluorine atom: [M-F]⁺

Cleavage of the aromatic ring: This would lead to a variety of smaller fragment ions.

The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful for ion mobility-mass spectrometry studies. uni.lu

| Predicted Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 206.94515 | 131.0 |

| [M+Na]⁺ | 228.92709 | 144.4 |

| [M-H]⁻ | 204.93059 | 134.5 |

| [M+NH₄]⁺ | 223.97169 | 152.8 |

| [M+K]⁺ | 244.90103 | 132.8 |

| [M+H-H₂O]⁺ | 188.93513 | 131.3 |

| [M+HCOO]⁻ | 250.93607 | 150.4 |

| [M+CH₃COO]⁻ | 264.95172 | 178.1 |

| [M+Na-2H]⁻ | 226.91254 | 137.9 |

| [M]⁺ | 205.93732 | 147.5 |

| [M]⁻ | 205.93842 | 147.5 |

Table based on data from PubChemLite. uni.lu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. nih.govmdpi.com For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and potential reaction sites.

A typical DFT study begins with geometry optimization to find the most stable molecular structure with the minimum energy. nih.gov This optimized structure serves as the basis for further calculations. For similar molecules, the B3LYP functional with a basis set like 6-311++G(d,p) has been shown to provide reliable results that correlate well with experimental data. nih.govresearchgate.net

Key parameters that can be derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites. nih.gov For this compound, the electronegative oxygen and halogen atoms would be expected to be regions of high electron density (negative potential), while the hydrogen atoms of the hydroxyl groups would be regions of low electron density (positive potential).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov

While specific DFT data for this compound is not available in the provided search results, studies on related compounds like 5-bromobenzene-1,3-dicarbonitrile have utilized DFT to determine optimized geometry and calculate thermodynamic properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological targets.

An MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often with solvent molecules.

Force Field Application: A force field, such as OPLS-AA, is used to describe the potential energy of the system based on the positions of the atoms. nih.gov

Simulation Run: The system's trajectory is calculated over time by solving Newton's equations of motion. nih.gov

Analysis: The resulting trajectories are analyzed to understand conformational changes, intermolecular interactions (like hydrogen bonding), and other dynamic properties.

For this compound, the hydroxyl groups are capable of forming hydrogen bonds, which would significantly influence its interactions with polar solvents and its conformational preferences. MD simulations can help identify the most stable conformers and the nature of these intermolecular interactions. Cluster analysis of the MD trajectories can be used to identify distinct conformational states. nih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, providing a theoretical framework to complement experimental data. nih.govscispace.com For this compound, these calculations can predict vibrational frequencies (FTIR and Raman), and NMR chemical shifts.

DFT methods, such as B3LYP with an appropriate basis set, are commonly used for these predictions. researchgate.netscispace.com

Vibrational Frequencies: The calculated harmonic vibrational frequencies can be compared with experimental FTIR and Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and bonds within the molecule. For example, the characteristic stretching frequencies of the O-H, C-F, and C-Br bonds can be predicted.

NMR Chemical Shifts: While not explicitly covered in the outline, it's worth noting that quantum chemical calculations can also predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.

Derivatives and Structural Modifications of 4 Bromo 5 Fluorobenzene 1,2 Diol

Etherification and Esterification Products of the Hydroxyl Groups

The hydroxyl groups of 4-Bromo-5-fluorobenzene-1,2-diol can be readily converted into ethers and esters, providing a versatile platform for modifying its physicochemical properties.

Etherification: The synthesis of ether derivatives from this compound can be achieved through the Williamson ether synthesis. This well-established method involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form a more nucleophilic phenoxide. The subsequent reaction of this phenoxide with an alkyl halide results in the formation of an ether linkage. By employing different alkyl halides, a wide range of mono- or di-ether products can be obtained. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to favor either mono- or di-alkylation.

Esterification: Ester derivatives of this compound are typically prepared through Fischer-Speier esterification or by reaction with acyl chlorides or acid anhydrides. Fischer-Speier esterification involves the reaction of the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. Alternatively, the use of more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, provides a more direct and often irreversible route to the corresponding esters. This method allows for the introduction of a wide variety of acyl groups, leading to the formation of mono- or di-esters with diverse functionalities.

Table 1: General Reactions for Etherification and Esterification of this compound

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Mono- or Di-ether |

| Esterification | Carboxylic Acid (R-COOH) and Acid Catalyst | Mono- or Di-ester |

| Esterification | Acyl Chloride (R-COCl) and Base | Mono- or Di-ester |

| Esterification | Acid Anhydride ((RCO)₂O) and Base | Mono- or Di-ester |

Formation of Cyclic Derivatives (e.g., Benzodioxoles)

The two adjacent hydroxyl groups of this compound are ideally positioned for the formation of five-membered heterocyclic rings, most notably benzodioxoles (methylenedioxybenzenes). These cyclic derivatives are of significant interest due to their presence in numerous natural products and their applications in the pharmaceutical and agrochemical industries.

The synthesis of the corresponding 5-bromo-6-fluoro-1,3-benzodioxole from this compound can be achieved by reacting the diol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. The reaction proceeds via a double nucleophilic substitution, where the two phenoxide anions, generated in situ, displace the two halogen atoms of the dihalomethane to form the cyclic ether. The choice of solvent and base is crucial for the efficiency of this cyclization reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.

Table 2: Synthesis of 5-Bromo-6-fluoro-1,3-benzodioxole

| Reactant | Reagents | Product |

| This compound | Dihalomethane (e.g., CH₂Cl₂), Base (e.g., K₂CO₃) | 5-Bromo-6-fluoro-1,3-benzodioxole |

Development of Hybrid Compounds and Conjugates for Enhanced Functionality

The this compound scaffold can be incorporated into larger molecules to create hybrid compounds and conjugates with enhanced or novel functionalities. This approach is widely used in drug discovery and materials science to combine the properties of different molecular entities.

By functionalizing one or both of the hydroxyl groups with a linker, the halogenated catechol moiety can be covalently attached to other bioactive molecules, polymers, or solid supports. For instance, conjugation to a pharmacologically active compound can lead to a new chemical entity with a modified pharmacokinetic profile or a different mode of action. The bromine and fluorine atoms on the aromatic ring can also serve as handles for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity and functionality.

In the realm of materials science, catechol derivatives are well-known for their strong adhesive properties, inspired by mussel adhesive proteins. Hybrid materials can be developed by grafting this compound derivatives onto the surface of nanoparticles or polymers, thereby imparting adhesive and potentially antimicrobial properties to the material.

Structure-Activity Relationship (SAR) Studies of Halogenated Dihydroxybenzene Derivatives

The biological activity and material properties of dihydroxybenzene derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies of halogenated dihydroxybenzenes aim to understand how the presence of halogen atoms affects their chemical reactivity and biological interactions.

The introduction of bromine and fluorine atoms to the catechol ring, as in this compound, has several important consequences:

Electronic Effects: Both bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This can influence the acidity of the hydroxyl groups and the redox potential of the catechol system.

Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.

Steric Effects: The size of the halogen atoms can influence the conformation of the molecule and its binding to enzymes or receptors.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

SAR studies on various series of halogenated catechols have revealed that the position and type of halogen can have a profound impact on their antimicrobial, antioxidant, and enzyme inhibitory activities. For example, studies on halogenated dopamine (B1211576) methacrylamides, which contain a catechol moiety, have demonstrated significant antimicrobial activity against a range of bacteria.

Synthesis of Polymerizable Monomers Containing Halogenated Catechol Moieties

This compound can serve as a precursor for the synthesis of polymerizable monomers. By introducing a polymerizable group, such as a vinyl, acrylate, or methacrylate moiety, onto the catechol structure, monomers can be prepared that can be subsequently polymerized to form functional polymers.

One common strategy involves the etherification or esterification of one of the hydroxyl groups with a reagent that also contains a polymerizable double bond. For example, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate or methacrylate ester. Alternatively, a vinyl group can be introduced through various synthetic routes.

These halogenated catechol-containing monomers can be homopolymerized or copolymerized with other monomers to produce a wide range of functional polymers. The resulting polymers would possess the inherent properties of the halogenated catechol unit, such as adhesiveness, redox activity, and potential biological activity, combined with the properties of the polymer backbone. These materials have potential applications in coatings, adhesives, and biomedical devices.

Table 3: Examples of Polymerizable Monomers Derived from Halogenated Catechols

| Monomer Type | Synthetic Route | Polymerization Method |

| Acrylate/Methacrylate | Esterification with acryloyl/methacryloyl chloride | Free radical polymerization |

| Styrenic | Multi-step synthesis to introduce a vinyl group | Free radical, cationic, or anionic polymerization |

Biological and Medicinal Chemistry Applications of 4 Bromo 5 Fluorobenzene 1,2 Diol and Its Derivatives

Antimicrobial Properties and Mechanisms of Action of Halogenated Catechols

Halogenated catechols have emerged as a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their unique chemical structures contribute to a range of mechanisms that are effective against a wide array of pathogenic bacteria.

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research has demonstrated that halogenated catechol derivatives exhibit potent, broad-spectrum antimicrobial activity. For instance, hydrogels and copolymers incorporating halogenated dopamine (B1211576) methacrylamide (B166291) (DMA), which features a catechol side chain, have shown remarkable efficacy. These materials have achieved over 99% killing efficiency against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.govcncb.ac.cn The presence of halogens on the catechol ring is believed to enhance the antimicrobial properties of these materials. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

A significant advantage of halogenated catechols is their effectiveness against multidrug-resistant (MDR) bacteria, which pose a severe threat to public health. nih.govnih.govcncb.ac.cn Hydrogels containing chlorinated DMA have demonstrated broad-spectrum antimicrobial activities towards several challenging MDR strains. nih.govnih.govcncb.ac.cn These include methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), multi-antibiotic resistant Pseudomonas aeruginosa (PAER), multi-antibiotic resistant Acinetobacter baumannii (AB), and carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.govnih.govcncb.ac.cn The ability to combat these resilient pathogens highlights the therapeutic potential of halogenated catechols.

Table 1: Efficacy of Halogenated Catechol-Containing Hydrogels Against Bacterial Strains

| Bacterial Strain | Type | Resistance Profile | Killing Efficiency | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | - | >99% | nih.govnih.gov |

| Escherichia coli | Gram-Negative | - | >99% | nih.govnih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Multidrug-Resistant | High | nih.govnih.govcncb.ac.cn |

| Vancomycin-resistant enterococci (VRE) | Gram-Positive | Multidrug-Resistant | High | nih.govnih.govcncb.ac.cn |

| Multi-antibiotic resistant P. aeruginosa (PAER) | Gram-Negative | Multidrug-Resistant | High | nih.govnih.govcncb.ac.cn |

| Multi-antibiotic resistant A. baumannii (AB) | Gram-Negative | Multidrug-Resistant | High | nih.govnih.govcncb.ac.cn |

Inhibition of Bacterial Fatty Acid Synthesis Pathways (e.g., FabI)

One of the key mechanisms underlying the antimicrobial action of halogenated catechols is the inhibition of essential bacterial metabolic pathways. Molecular docking and simulation studies have suggested that chloro-functionalized catechols can potentially inhibit the bacterial fatty acid synthesis pathway at the enoyl-acyl carrier protein reductase (FabI) step. nih.govnih.govcncb.ac.cn FabI is a crucial enzyme in this pathway, and its inhibition disrupts the production of fatty acids necessary for building bacterial cell membranes, ultimately leading to cell death. nih.gov This mechanism is analogous to that of the well-known antibacterial agent triclosan, which also targets the FabI enzyme. nih.gov

Role in Biofilm Eradication

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of persistent infections. Halogenated catechols have shown significant promise in this area. Hydrogels containing these compounds have demonstrated the ability to effectively kill bacteria residing within biofilms. nih.govnih.govcncb.ac.cn This anti-biofilm activity is crucial for treating chronic infections and preventing the contamination of medical devices.

Catechol Autoxidation and Reactive Oxygen Species (ROS) Generation

The catechol moiety itself contributes to the antimicrobial effect through a process called autoxidation. In the presence of oxygen, catechols can oxidize, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.gov ROS are highly reactive molecules that can damage various cellular components, including proteins, lipids, and DNA, leading to bacterial cell death. This ROS-mediated killing provides a broad-spectrum antimicrobial action. The antimicrobial activity of unmodified dopamine-containing hydrogels is thought to be associated with this generation of H₂O₂. nih.gov

Environmental Fate, Biodegradation, and Ecotoxicological Considerations of Fluorinated Catechols

Microbial Degradation Pathways of Halogenated Catechols in Environmental Systems

The microbial breakdown of halogenated catechols, a class of compounds that includes 4-bromo-5-fluorobenzene-1,2-diol, is a critical process in determining their environmental persistence. Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon and energy. nih.gov The degradation pathways for halogenated aromatic compounds generally involve a series of steps, beginning with the conversion to catechols, followed by the cleavage of the aromatic ring, and subsequent removal of the halogen substituents. oup.com

Ortho-Cleavage and Meta-Cleavage Pathways of Aromatic Rings

The central part of the microbial degradation of catechols involves the enzymatic cleavage of the aromatic ring, which primarily occurs through two distinct pathways: the ortho-cleavage (or intradiol) and meta-cleavage (or extradiol) pathways. researchgate.netnih.gov

The ortho-cleavage pathway involves the cleavage of the carbon-carbon bond between the two hydroxyl groups of the catechol ring. nih.govontosight.ai This reaction is catalyzed by intradiol dioxygenases, such as catechol 1,2-dioxygenase, which incorporate both atoms of a molecular oxygen molecule into the substrate. nih.govwikipedia.org This leads to the formation of cis,cis-muconic acid or its substituted derivatives. ontosight.ai Subsequent enzymatic reactions further break down these intermediates, eventually funneling them into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The ortho-cleavage pathway is commonly employed by bacteria for the degradation of chlorocatechols. nih.gov For instance, the degradation of fluorobenzoate by Klebsiella pneumoniae AWD5 proceeds through an ortho-cleavage pathway of fluorocatechol to produce 3-fluoro-cis,cis-muconate. researchgate.net

The meta-cleavage pathway , on the other hand, involves the cleavage of the aromatic ring at a carbon-carbon bond adjacent to one of the hydroxyl groups. nih.govontosight.ai This reaction is catalyzed by extradiol dioxygenases, such as catechol 2,3-dioxygenase. ontosight.ai The product of this cleavage is a muconic semialdehyde. nih.gov While the meta-cleavage pathway is a major mechanism for the bacterial degradation of many aromatic compounds, it can sometimes be problematic for halogenated catechols. researchgate.netnih.gov The cleavage of certain halocatechols, like 3-chlorocatechol, can lead to the formation of reactive acylhalides that can inactivate the catechol 2,3-dioxygenase enzyme, thereby halting the degradation process. nih.gov However, some microbial strains have evolved enzymes resistant to this inactivation. nih.gov

| Cleavage Pathway | Key Enzyme Type | Cleavage Position | Initial Product |

| Ortho-Cleavage | Intradiol Dioxygenase (e.g., Catechol 1,2-dioxygenase) | Between hydroxyl groups | cis,cis-Muconic acid |

| Meta-Cleavage | Extradiol Dioxygenase (e.g., Catechol 2,3-dioxygenase) | Adjacent to a hydroxyl group | Muconic semialdehyde |

Enzymatic Roles of Dioxygenases and Dehydrogenases in Degradation

Dioxygenases and dehydrogenases are pivotal enzymes in the initial stages of halogenated aromatic compound degradation, leading to the formation of catechols. nih.gov

Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. wikipedia.org In the context of aromatic compound degradation, they are crucial for hydroxylating the aromatic ring, a key step that prepares the ring for subsequent cleavage. nih.gov For instance, the degradation of chlorobenzene (B131634) by Ralstonia pickettii strain L2 involves two hydroxylation steps catalyzed by dioxygenases to yield a catecholic product. nih.gov Similarly, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 is initiated by a dioxygenase that produces 4-fluorocatechol (B1207897) and catechol. nih.govcore.ac.uk

Dehydrogenases are enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor molecule, such as NAD+ or FAD. In the degradation of aromatic compounds, dehydrogenases often work in concert with dioxygenases. soton.ac.uk For example, the initial dioxygenation of an aromatic ring can produce a cis-dihydrodiol, which is then converted to a catechol by a dehydrogenase. nih.govsoton.ac.uk

Defluorination and Debromination Mechanisms During Biodegradation

The removal of halogen atoms, known as dehalogenation, is a critical and often challenging step in the biodegradation of halogenated aromatic compounds. nih.gov The high strength of the carbon-fluorine bond, in particular, makes defluorination a significant bottleneck in the degradation of fluoro-organic compounds. researchgate.net

Defluorination can occur either before or after the cleavage of the aromatic ring. In some cases, the initial attack by a dioxygenase can lead to the direct removal of a fluorine atom. For example, in the degradation of fluorobenzene by Rhizobiales sp. strain F11, the conversion of one of the intermediates, 1-fluoro-cis-benzene-1,2-dihydrodiol, to catechol involves the release of fluoride (B91410). nih.gov More commonly, dehalogenation occurs after the aromatic ring has been cleaved. oup.com

Enzymatic defluorination can be catalyzed by various enzymes, including dehalogenases. researchgate.net For instance, fluoroacetate (B1212596) dehalogenase catalyzes the cleavage of the carbon-fluorine bond in fluoroacetate through a multi-step process involving nucleophilic attack. nih.govacs.org Recent research has also explored the potential of heme dehaloperoxidases for the defluorination of fluorinated aromatic compounds. acs.org Both oxidative and hydrolytic mechanisms for enzymatic defluorination have been described. nih.gov

Debromination , the removal of bromine atoms, can also occur through various enzymatic reactions. Similar to defluorination, this can happen either before or after ring cleavage. Reductive dehalogenation is one mechanism for removing bromine from aromatic rings under anaerobic conditions.

Abiotic Degradation Processes in Various Environmental Matrices

While microbial degradation is a key process, abiotic factors can also contribute to the transformation of halogenated aromatic compounds in the environment. These processes can occur in soil, water, and air.

In soil and water, photodegradation can play a role in the breakdown of these compounds, especially in the presence of sunlight. The energy from ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, including the carbon-halogen bond. The presence of other substances in the water, such as dissolved organic matter, can also influence the rate of photodegradation.

In the atmosphere, fluorinated aromatic compounds can be subject to attack by hydroxyl radicals (•OH), which are highly reactive and can initiate their degradation. The persistence of these compounds in the atmosphere will depend on their volatility and their reactivity with these radicals.

Environmental Impact of Fluorinated Organic Compounds and Their Metabolites

The widespread use and environmental persistence of fluorinated organic compounds have raised significant concerns. numberanalytics.com The strength of the carbon-fluorine bond makes many of these compounds resistant to degradation, leading to their accumulation in soil, water, and living organisms. numberanalytics.comnih.gov

Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, are known for their extreme persistence, often being referred to as "forever chemicals". wikipedia.org They can be transported over long distances in the environment and have been detected in remote locations. caryinstitute.org Some fluorinated compounds have been shown to be toxic to wildlife and humans, and they can bioaccumulate in food chains. numberanalytics.com The accumulation of these compounds in organisms can lead to biomagnification, where the concentration increases at higher trophic levels. numberanalytics.com

The metabolites of fluorinated compounds can also be of concern. In some cases, the breakdown of a parent compound can lead to the formation of metabolites that are more toxic or persistent than the original substance. oup.comnih.gov For example, the metabolism of some fluorinated drugs can produce toxic fluorine-containing metabolites. nih.gov

Bioremediation and Biotransformation Potential of Halogenated Aromatic Compounds

Bioremediation, which utilizes the metabolic capabilities of microorganisms to clean up contaminated environments, is a promising approach for dealing with halogenated aromatic compounds. mdpi.com The ability of various bacteria and fungi to degrade these pollutants offers a potentially cost-effective and environmentally friendly solution. oup.com

Significant research has focused on understanding the microbial pathways for degrading halogenated compounds to enhance bioremediation strategies. nih.gov This includes isolating and characterizing new microbial strains with novel degradative capabilities and studying the enzymes involved in these pathways. oup.com Genetic engineering techniques are also being explored to create microorganisms with enhanced degradation abilities. nih.govnih.gov For example, gene cassettes containing the genes for degradative enzymes can be transferred into other microbes to expand their metabolic capabilities. nih.gov

The biotransformation of halogenated aromatic compounds can also be harnessed for biotechnological applications. Microorganisms can be used as biocatalysts to produce valuable chemicals from these starting materials. ontosight.ai A deeper understanding of the enzymatic reactions involved in the degradation of these compounds is crucial for developing new and sustainable biotechnological processes. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 5 Fluorobenzene 1,2 Diol

Development of Advanced Synthetic Methodologies for Highly Functionalized Analogues

The ability to create a wide array of structurally diverse analogues of 4-bromo-5-fluorobenzene-1,2-diol is fundamental to unlocking their full potential. Future research is increasingly focused on developing more sophisticated and efficient synthetic methods to produce these highly functionalized molecules.

One of the most promising areas is biocatalytic synthesis . This "green chemistry" approach utilizes enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild conditions. nih.govacs.org For instance, enzymes like toluene (B28343) dioxygenase and toluene cis-dihydrodiol dehydrogenase, found in bacteria such as Pseudomonas putida, can convert toxic aromatic compounds into functionalized catechols. nih.govacs.org Researchers are exploring the overexpression of these enzyme-encoding genes in more easily manageable hosts like E. coli to create cellular factories for producing novel halogenated catechols. nih.govacs.org This method not only offers an environmentally friendly alternative to traditional chemical synthesis but also provides a pathway to previously inaccessible molecules. nih.govacs.org

Cross-coupling reactions , a cornerstone of modern organic synthesis, will continue to be instrumental in creating analogues of this compound. nih.govyoutube.comyoutube.com Techniques like the Suzuki-Miyaura coupling allow for the precise formation of carbon-carbon bonds, enabling the attachment of various aryl groups to the catechol core. youtube.comnih.gov Future work will likely focus on developing more robust and versatile palladium-catalyzed and other transition-metal-catalyzed systems that can tolerate a wider range of functional groups and reaction conditions, including aerobic oxidative cross-coupling. nih.gov

Furthermore, electrochemical synthesis is emerging as a powerful and sustainable tool. acs.org Electrochemical methods can drive reactions that are difficult to achieve through traditional means, offering a green alternative by minimizing the use of chemical reagents. acs.org The electrochemical cyanomethylation and halocyclization of related quinone methides showcases the potential for creating complex spirocyclic structures, a strategy that could be adapted for catechol derivatives. acs.org

Elucidation of Novel Biological Targets and Mechanisms of Action for Halogenated Catechols

While the antimicrobial properties of halogenated catechols are becoming increasingly recognized, a deeper understanding of their biological targets and mechanisms of action is a key area for future research. This knowledge is crucial for the development of effective and safe therapeutic agents.

A significant body of research points to the potent antimicrobial and antibiofilm activity of halogenated catechols against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains like MRSA and Pseudomonas aeruginosa. nih.govnih.gov The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell wall, leading to the leakage of intracellular components and cell death. nih.govmdpi.com This is similar to the action of other halogenated phenols like triclosan. nih.govmdpi.com

Molecular docking and dynamics simulations have suggested a more specific target: the enoyl-acyl carrier protein reductase (FabI) , an essential enzyme in bacterial fatty acid synthesis. nih.govnih.gov By inhibiting FabI, halogenated catechols can effectively halt bacterial growth. nih.govnih.gov Future studies will aim to experimentally validate this target and explore other potential intracellular targets to build a comprehensive picture of their antimicrobial mechanism.

Beyond their antibacterial effects, halogenated catechols are being investigated as modulators of other biological pathways. For example, in silico studies have identified catechol-containing compounds as potential inhibitors of diguanylate cyclases (DGCs) , enzymes that produce the bacterial second messenger cyclic di-GMP, which is critical for biofilm formation. nih.gov Inhibition of DGCs represents a promising strategy for developing novel anti-biofilm agents. nih.gov Additionally, the catechol structure is a known pharmacophore that interacts with various enzymes, and future research will likely uncover new biological targets for compounds like this compound.

Rational Design of New Therapeutic Agents and Advanced Biomaterials

The growing understanding of the structure-activity relationships (SAR) and biological targets of halogenated catechols is enabling the rational design of new therapeutic agents and advanced biomaterials with tailored properties.

In the realm of therapeutic agents , researchers are moving beyond identifying naturally occurring active compounds to designing and synthesizing novel molecules with enhanced potency and specificity. acs.orgresearchgate.net For example, understanding how halogenation patterns influence binding to a specific target allows for the optimization of drug candidates. This approach is being used to develop small-molecule activators for targets like the cardiac Ca2+ pump SERCA2a, which is implicated in heart failure. acs.org The catechol moiety itself can be a structural alert for potential metabolic issues, and rational design can modify the structure to improve its drug-like properties. acs.org

The unique adhesive and reactive properties of the catechol group, inspired by mussel adhesive proteins, make it an ideal building block for advanced biomaterials . nih.govnih.gov Halogenated catechols can be incorporated into polymers to create:

Antimicrobial coatings for medical devices to prevent infections. nih.govnih.gov

Adhesive hydrogels for wound dressings that can both seal a wound and fight off bacteria. nih.govmdpi.com

Functionalized nanoparticles for drug delivery or as contrast agents in medical imaging. nih.gov

Future research will focus on creating "smart" biomaterials that can respond to specific environmental cues, such as a change in pH, to release a drug or change their adhesive properties. mdpi.com The versatility of catechol chemistry allows for the creation of a wide range of materials, from water-soluble polymers to robust, cross-linked networks. nih.govresearchgate.net

Sustainable Production and Environmental Management Strategies for Organohalogen Compounds

The widespread use of organohalogen compounds has raised environmental concerns due to their persistence and potential toxicity. nih.govnih.govrutgers.edu A critical area of future research is the development of sustainable production methods and effective environmental management strategies for these compounds.

Green chemistry principles are at the forefront of efforts to develop more sustainable production routes. As mentioned earlier, biocatalysis offers a promising alternative to traditional synthesis, significantly reducing the generation of hazardous waste. nih.govacs.orgnih.gov The use of enzymes allows for reactions to be carried out in water under mild conditions, avoiding the need for harsh solvents and high temperatures. nih.gov

For existing organohalogen contamination, bioremediation presents a cost-effective and environmentally friendly solution. nih.govnih.govrutgers.edu This involves harnessing the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.govnih.govrutgers.eduwikipedia.orgwikipedia.org Scientists have identified bacteria, such as Dehalococcoides species, that can use halogenated compounds for respiration in a process called organohalide respiration. rutgers.edu This process involves reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom, often leading to a significant decrease in toxicity. rutgers.edu Future research in this area will focus on:

Identifying and engineering new microbial strains with enhanced degradation capabilities. nih.govnih.gov

Developing hybrid systems that combine anaerobic and aerobic processes for the complete mineralization of organohalogens. nih.govnih.gov

Applying ecological principles to design effective bioremediation strategies for contaminated sites. nih.govnih.gov

Integration of Computational Drug Discovery and Materials Science Applications

Computational methods are becoming indispensable tools in the study of this compound and its analogues, accelerating the pace of discovery in both medicine and materials science. semanticscholar.orgresearchgate.netresearchgate.net

In drug discovery , in silico techniques are used to screen vast virtual libraries of compounds to identify potential drug candidates with high efficiency. nih.govsemanticscholar.org Key computational approaches include:

Molecular Docking: This method predicts how a molecule will bind to the active site of a protein, providing insights into its potential as an inhibitor or activator. nih.govnih.govreadersinsight.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a dynamic view of how a ligand interacts with its target or how a material behaves at the molecular level. nih.govacs.orgresearchgate.netresearchgate.netnih.gov